molecular formula C23H17N3O4S B11686422 N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11686422
M. Wt: 431.5 g/mol
InChI Key: SQCDEOYABBMCLH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of methoxy, nitrophenyl, and phenyl groups attached to the thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The methoxy, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, its nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymatic activities. Additionally, the thiazole ring can interact with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-4-phenyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the nitrophenyl group.

    N-(4-nitrophenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide: Contains an additional nitrophenyl group.

    N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-methyl-1,3-thiazole-5-carboxamide: Contains a methyl group instead of a phenyl group.

Uniqueness

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H17N3O4S/c1-30-19-9-5-8-17(14-19)24-22(27)21-20(15-10-12-18(13-11-15)26(28)29)25-23(31-21)16-6-3-2-4-7-16/h2-14H,1H3,(H,24,27)

InChI Key

SQCDEOYABBMCLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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